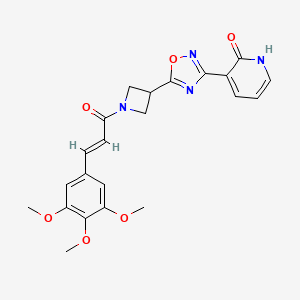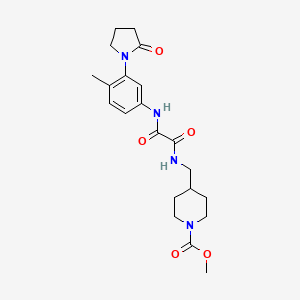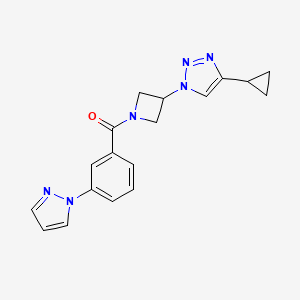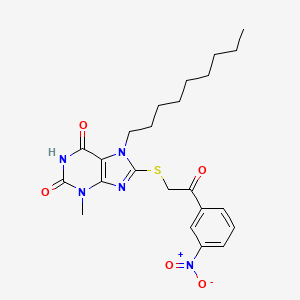
N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 926199-67-9 . It has a molecular weight of 236.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide . The InChI code for this compound is 1S/C13H17FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17) .Physical And Chemical Properties Analysis
“N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide” is a powder that is stored at room temperature . The molecular formula of the compound is C13H17FN2O, and it has a molecular weight of 236.29 .Aplicaciones Científicas De Investigación
1. Pharmacological Efficacy and Tolerability
Pharmacological studies have demonstrated the efficacy and tolerability of certain compounds in various conditions. For instance, tranexamic acid, a synthetic derivative, has shown significant reductions in perioperative blood loss compared to placebo in various surgical procedures, including cardiac surgery, hip and knee replacement, and prostatectomy. It has also been effective in reducing blood loss in gynecological disorders and trauma patients, showcasing the potential therapeutic applications of synthetic compounds in managing bleeding (McCormack, 2012).
2. Antifungal and Antimycotic Activity
Flucytosine, another synthetic compound, illustrates the application of chemical synthesis in developing treatments for systemic mycoses, such as cryptococcosis and candidosis. This compound's conversion into metabolites that inhibit fungal RNA and DNA synthesis highlights the role of synthetic chemistry in addressing infectious diseases (Vermes, Guchelaar, & Dankert, 2000).
3. Novel Synthetic Opioids Research
Research into novel synthetic opioids, such as the non-fentanyl novel synthetic opioid receptor agonists, sheds light on the chemistry and pharmacology of these compounds. Such studies are crucial for understanding the potential impact on drug markets and health, illustrating the broader application of synthetic chemistry in pharmacology and toxicology (Sharma et al., 2018).
4. Toxicity and Safety Analysis
The toxicity and safety analysis of compounds, such as organic fluorophores used in molecular imaging, is vital in determining their suitability for clinical applications. Understanding the toxicological profiles of these compounds is essential for ensuring patient safety in diagnostic procedures (Alford et al., 2009).
5. Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamide (BTA) exemplify the use of synthetic chemistry in creating materials with potential applications ranging from nanotechnology to polymer processing and biomedical applications. The ability of BTAs to self-assemble into nanometer-sized structures due to H-bonding demonstrates the intersection of synthetic chemistry with materials science (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMBEDJANFYSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide | |
CAS RN |
926199-67-9 |
Source


|
| Record name | N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)
![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)
![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)



![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)

![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)

![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)
